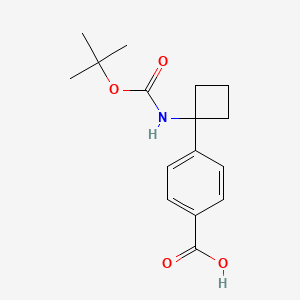

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

Vue d'ensemble

Description

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety attached to a cyclobutyl ring that is further substituted with a tert-butoxycarbonyl (Boc) protected amino group . The presence of the Boc group makes this compound particularly useful in organic synthesis and medicinal chemistry .

Méthodes De Préparation

The synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid typically involves multiple steps. One common method includes the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Benzoic Acid Moiety: The final step involves coupling the Boc-protected cyclobutyl amine with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Analyse Des Réactions Chimiques

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid can undergo various chemical reactions, including :

Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, esters with alcohols, and other coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Applications De Recherche Scientifique

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Bioconjugation: It is used in the preparation of bioconjugates for various biological studies.

Mécanisme D'action

The mechanism of action of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid depends on its specific application . In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparaison Avec Des Composés Similaires

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid can be compared with other Boc-protected amino acids and benzoic acid derivatives :

4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.

4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: Contains a butyric acid moiety instead of a benzoic acid moiety.

These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications.

Activité Biologique

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid (CAS No. 1259223-99-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- InChIKey : LBWLDNNHMLBBFK-UHFFFAOYSA-N

Pharmacological Profile

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets.

The compound is hypothesized to exert its effects through:

In Vitro Studies

Preliminary studies indicate that this compound may exhibit:

- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting a protective role against oxidative stress.

- Anti-inflammatory Effects : Inflammatory pathways may be modulated by this compound, similar to other benzoic acid derivatives.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary findings suggest:

- Neuroprotective Effects : In models of neurodegeneration, compounds with structural similarities have shown promise in protecting neuronal cells from apoptosis.

- Metabolic Impacts : Investigations into metabolic syndrome models indicate potential benefits in glucose metabolism and lipid profiles.

Case Studies

- Neuroprotective Study : A study involving a related compound demonstrated reduced neuronal loss in murine models of Alzheimer's disease. The mechanism was attributed to reduced amyloid plaque formation and enhanced synaptic function.

- Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of benzoic acid derivatives, suggesting that this compound could similarly inhibit pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(9-4-10-16)12-7-5-11(6-8-12)13(18)19/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWLDNNHMLBBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729125 | |

| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259223-99-8 | |

| Record name | 4-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259223-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.